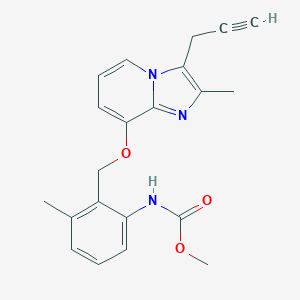
8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine
Cat. No. B040097
Key on ui cas rn:
117525-13-0
M. Wt: 363.4 g/mol
InChI Key: PLOHFJGDJWILLC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04831041
Procedure details


A mixture of 2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine (4.22 g) and 3-mesyloxy-5-hexyn-2-one (2.74 g) in ethanol (42 ml) was refluxed for 62 hours and then evaporated in vacuo. To the residue was added and aqueous solution of sodium bicarbonate and the insoluble material was collected by filtration. The crude product was purified by column chromatography on silica gel (150 g) with methylene chloride and then a mixture of methylene chloride and acetonitrile (10:1) as eluents to afford a solid, which was recrystallized from a mixture of ethyl acetate and cyclohexane to give 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo[1,2-a]pyridine.
Name
2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine
Quantity
4.22 g
Type
reactant
Reaction Step One

Name
3-mesyloxy-5-hexyn-2-one
Quantity
2.74 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([O:8][CH2:9][C:10]2[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:11]=2[NH:17][C:18]([O:20][CH3:21])=[O:19])=[CH:6][CH:5]=[CH:4][N:3]=1.S(O[CH:27]([CH2:31][C:32]#[CH:33])[C:28](=O)[CH3:29])(C)(=O)=O>C(O)C>[CH3:21][O:20][C:18]([NH:17][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([CH3:16])[C:10]=1[CH2:9][O:8][C:7]1[C:2]2[N:3]([C:27]([CH2:31][C:32]#[CH:33])=[C:28]([CH3:29])[N:1]=2)[CH:4]=[CH:5][CH:6]=1)=[O:19]
|
Inputs


Step One
|
Name
|
2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine
|
|
Quantity
|
4.22 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1OCC1=C(C=CC=C1C)NC(=O)OC
|
|
Name
|
3-mesyloxy-5-hexyn-2-one
|
|
Quantity
|
2.74 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C)OC(C(C)=O)CC#C
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 62 hours
|
|
Duration
|
62 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
aqueous solution of sodium bicarbonate and the insoluble material was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography on silica gel (150 g) with methylene chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of methylene chloride and acetonitrile (10:1) as eluents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from a mixture of ethyl acetate and cyclohexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)NC1=C(COC=2C=3N(C=CC2)C(=C(N3)C)CC#C)C(=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
